molecular formula C7H5F3S B1580907 Phenyl trifluoromethyl sulfide CAS No. 456-56-4

Phenyl trifluoromethyl sulfide

Cat. No. B1580907
CAS RN: 456-56-4
M. Wt: 178.18 g/mol
InChI Key: YQQKTCBMKQQOSM-UHFFFAOYSA-N
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Description

Phenyl trifluoromethyl sulfide, also known as TFMS, is an organic compound with the chemical formula C7H5F3S . It appears as a colorless liquid or solid .


Synthesis Analysis

Phenyl trifluoromethyl sulfide can be synthesized through various methods. One common method involves the reaction between phenyl mercaptan and trifluoromethanesulfonic acid, typically conducted at temperatures between 0-5°C . The specific reaction equation is: C6H5SH + CF3SO3H → C7H5F3S + H2SO4 .


Molecular Structure Analysis

The molecular structure of Phenyl trifluoromethyl sulfide consists of a phenyl group attached to a trifluoromethylthio group . The molecular weight is 178.175 .


Chemical Reactions Analysis

In organic synthesis, Phenyl trifluoromethyl sulfide is often used to introduce trifluoromethyl groups, thereby altering the properties of the compound . It can also form a reagent system with (triethylgermyl)sodium for the trifluoromethylation of certain imines .


Physical And Chemical Properties Analysis

Phenyl trifluoromethyl sulfide has a density of approximately 1.249 g/mL at 25 °C (lit.) . It has a melting point of about -34°C and a boiling point of about 142°C . It is soluble in organic solvents such as methanol, ethanol, diethyl ether, and dimethylformamide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl trifluoromethyl sulfide involves the transfer of a fluorine atom from the methyl group to the phenyl group, followed by the cleavage of the S-C bond in the phenyl group during oxidation. This results in the formation of fluorobenzene and a sulfur-containing radical .

Safety and Hazards

Phenyl trifluoromethyl sulfide is irritating to the skin and eyes, and should be washed off immediately with plenty of water if contact occurs . Inhalation of its gas or vapor should be avoided, and it is recommended to handle it in a well-ventilated area . It should be stored away from heat sources and oxidizers, in a cool, dry place . Appropriate protective equipment, such as gloves, protective glasses, and protective clothing, should be worn when handling it .

Relevant Papers One paper discusses the formation mechanism of protective interphases on high voltage cathodes of lithium-ion batteries, resulting from Phenyl trifluoromethyl sulfide as an electrolyte additive . The reaction between OH radical and Phenyl trifluoromethyl sulfide has been analyzed using pulse radiolysis technique and quantum chemical calculations .

properties

IUPAC Name

trifluoromethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQKTCBMKQQOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196568
Record name ((Trifluoromethyl)thio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl trifluoromethyl sulfide

CAS RN

456-56-4
Record name [(Trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Trifluoromethyl)thio)benzene
Source ChemIDplus
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Record name ((Trifluoromethyl)thio)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(trifluoromethyl)thio]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can phenyl trifluoromethyl sulfide be used to improve the performance of batteries?

A1: While the provided abstracts do not directly investigate battery applications, one abstract mentions the use of phenyl trifluoromethyl sulfide in forming a "protective interphase for high voltage cathodes" []. This suggests its potential use in enhancing battery stability and performance. Further research is needed to explore specific applications and mechanisms.

Q2: How does the introduction of an alkali metal salt affect the properties of toltrazuril, a compound containing a phenyl trifluoromethyl sulfide moiety?

A2: Research indicates that converting toltrazuril, which contains a phenyl trifluoromethyl sulfide group, into its alkali metal salt form significantly improves its water solubility []. This improved solubility is crucial for developing effective medications, as it enhances bioavailability and potentially leads to better treatment outcomes.

Q3: Are there any known applications of phenyl trifluoromethyl sulfide derivatives in medicinal chemistry?

A3: Yes, one of the provided abstracts focuses on toltrazuril, a compound containing a phenyl trifluoromethyl sulfide moiety, and its alkali metal salts []. Toltrazuril is known for its anticoccidial activity and is used in veterinary medicine. The research highlights the improved water solubility of the alkali metal salt, which could lead to enhanced bioavailability and efficacy in treating animal coccidiosis.

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